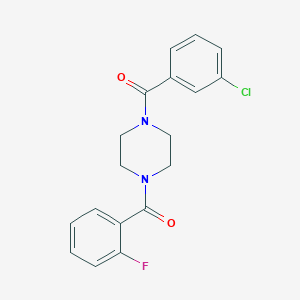![molecular formula C20H23ClN2O2 B249097 1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used for the treatment of depression, anxiety, and insomnia. It is also used as a sedative and hypnotic agent due to its anxiolytic and sedative properties.
Wirkmechanismus
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine acts as a serotonin receptor antagonist and reuptake inhibitor. It blocks the reuptake of serotonin, a neurotransmitter involved in mood regulation, thereby increasing the concentration of serotonin in the brain. This compound also blocks the activity of certain serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and dopamine. This compound has also been shown to affect the activity of certain enzymes and ion channels in the brain. Physiologically, this compound has been shown to reduce anxiety, improve sleep quality, and improve mood in patients with depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain for research purposes. This compound has also been extensively studied, and its effects on various physiological and biochemical processes are well understood. However, this compound also has some limitations for lab experiments. It has a relatively low affinity for serotonin receptors, which may limit its effectiveness in certain experiments. This compound also has a relatively short half-life, which may require frequent dosing in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. One area of interest is the development of new SARIs with improved efficacy and fewer side effects. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, the potential use of this compound as an adjunct therapy for other psychiatric disorders, such as bipolar disorder and schizophrenia, is an area of ongoing research.
Synthesemethoden
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with piperazine followed by the acetylation of the resulting compound with 4-methylphenoxyacetic acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been extensively studied for its therapeutic potential in treating depression, anxiety, and insomnia. It has also been investigated for its effects on various physiological and biochemical processes. This compound has been shown to modulate the activity of serotonin receptors in the brain, which are involved in the regulation of mood, sleep, and anxiety. This compound has also been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Eigenschaften
Molekularformel |
C20H23ClN2O2 |
|---|---|
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-6-8-18(9-7-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)21/h2-9H,10-15H2,1H3 |
InChI-Schlüssel |
OAHRRWCLHDGBTR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenoxy)acetyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B249014.png)
![1-(2,3-Dimethoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249017.png)

![2-{4-[1-(3-Bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249024.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)
